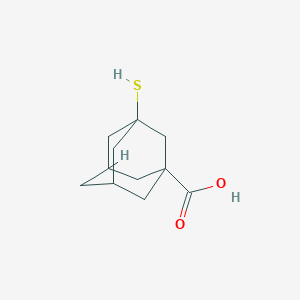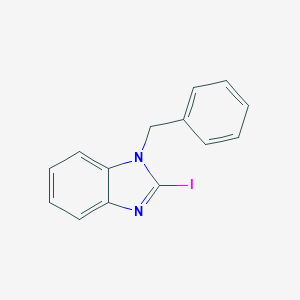![molecular formula C18H18N2O2 B275816 N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a selective neurotoxin that has been used to induce Parkinson's disease in animal models, making it a valuable tool for studying the disease and developing potential treatments.
作用机制
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine is metabolized in the brain by monoamine oxidase-B (MAO-B) into MPP+, a highly toxic compound that selectively targets and destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine-induced Parkinson's disease in animal models has been shown to mimic many of the biochemical and physiological changes seen in human patients with the disease. These include a decrease in dopamine levels in the brain, an increase in oxidative stress, and an accumulation of misfolded proteins in the brain.
实验室实验的优点和局限性
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine has several advantages as a tool for studying Parkinson's disease, including its ability to selectively target dopaminergic neurons and induce symptoms similar to those seen in human patients. However, there are also limitations to its use, including the fact that it only induces a subset of the symptoms seen in human patients and the potential for off-target effects.
未来方向
There are several potential future directions for research involving N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine, including the development of new animal models of Parkinson's disease that more closely mimic the disease in humans, the use of N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine as a tool for studying the role of genetics in the development of the disease, and the development of new treatments for Parkinson's disease based on a better understanding of the disease mechanisms.
合成方法
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with furfural, followed by the reaction of the resulting compound with pyridine. The final product is then purified through various techniques, including recrystallization and chromatography.
科学研究应用
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine has been used extensively in scientific research for its ability to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine a valuable tool for studying the disease and developing potential treatments.
属性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
N-[[5-(3-methoxyphenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-4-2-3-15(11-16)18-6-5-17(22-18)13-20-12-14-7-9-19-10-8-14/h2-11,20H,12-13H2,1H3 |
InChI 键 |
ZNJYQMGZDVMBIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=NC=C3 |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)
![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)


![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)